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Compound of Interest

Compound Name: 4-Bromo-8-methylquinoline

Cat. No.: B1519169

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-8-methylquinoline, a
key heterocyclic building block in synthetic and medicinal chemistry. We delve into its
fundamental physicochemical properties, established synthetic protocols, and its significant
role as a versatile intermediate for creating complex molecular architectures. The guide
emphasizes the compound's reactivity, particularly in palladium-catalyzed cross-coupling
reactions, and its application in the development of novel therapeutic agents. Detailed
experimental procedures, safety protocols, and spectroscopic data are presented to support
researchers, scientists, and drug development professionals in leveraging this compound's full
potential.

Core Compound Identification and Properties

4-Bromo-8-methylquinoline is a halogenated quinoline derivative recognized for its utility as a
foundational scaffold in organic synthesis. The strategic placement of a bromine atom at the 4-
position of the quinoline ring system imparts significant reactivity, making it an invaluable
precursor for introducing diverse functional groups.

CAS Number: 36075-68-0[1][2][3]
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Molecular Structure:

Physicochemical & Computational Data

The key properties of 4-Bromo-8-methylquinoline are summarized in the table below. This

data is essential for planning reactions, determining appropriate solvents, and predicting the

compound's behavior in various chemical environments.

Property Value Reference(s)
CAS Number 36075-68-0 [1][2][3]
Molecular Formula C10HsBrN [1112]14]
Molecular Weight 222.08 g/mol [1][2]
Appearance Off-white to light yellow solid

Purity =>97-99% (Typical) [1114]

Melting Point Data not readily available in

surveyed literature.

Topological Polar Surface Area
(TPSA)

12.89 Az

[1]

logP (Predicted)

3.30572

[1]

SMILES

CC1=C2C(=CC=C1)C(=CC=N
2)Br

[1]

Synthesis of 4-Bromo-8-methylquinoline

The most direct and commonly cited synthesis of 4-Bromo-8-methylquinoline involves the

bromination of the corresponding quinolinol precursor. This transformation is a cornerstone

reaction for accessing 4-haloquinolines from readily available hydroxyquinolines.
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Synthetic Pathway: From Hydroxyquinoline to
Bromoquinoline

The conversion of 8-methylquinolin-4-ol to 4-Bromo-8-methylquinoline is typically achieved
using a potent brominating agent such as phosphorus tribromide (PBrs) or phosphorus
oxybromide (POBrs) in a suitable solvent.

» Causality of Reagent Choice: Phosphorus-based brominating agents are highly effective for
this transformation. The mechanism involves the activation of the hydroxyl group by
phosphorus, converting it into an excellent leaving group. The bromide ion then acts as a
nucleophile, displacing the activated hydroxyl group to yield the desired 4-bromo product.
N,N-Dimethylformamide (DMF) is often used as a solvent due to its high boiling point and
ability to dissolve the reactants.

Starting Material

(S-Methquuinolin-4-oD

Bromination
Room Temp, 15h)

Reagents

Phosphorus Tribromide (PBr3)
N,N-Dimethylformamide (DMF)

Final Broduct

@—Bromo—S—methquuinoline)
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Caption: Synthetic workflow for 4-Bromo-8-methylquinoline.
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Chemical Reactivity and Synthetic Utility

The true value of 4-Bromo-8-methylquinoline in drug discovery and materials science lies in
the reactivity of its carbon-bromine bond. The bromine atom at the 4-position is an excellent
leaving group, making the compound a versatile substrate for a variety of transition metal-
catalyzed cross-coupling reactions.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental tools in modern organic synthesis, allowing for
the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and
functional group tolerance.[5] 4-Bromo-8-methylquinoline is an ideal substrate for several of
these key transformations.

¢ Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds,
ideal for synthesizing biaryl compounds.

e Heck Coupling: Reaction with alkenes to introduce vinyl groups.

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to
alkynylated quinolines.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating
aminoquinoline derivatives.

The ability to selectively functionalize the 4-position allows chemists to rapidly generate diverse
libraries of quinoline derivatives from a single, common intermediate.
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Caption: Versatility of 4-Bromo-8-methylquinoline in synthesis.

Applications in Research and Drug Discovery

The quinoline scaffold is a "privileged structure” in medicinal chemistry, forming the core of
numerous approved drugs and clinical candidates.[5] Quinoline derivatives exhibit a vast range
of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory
properties.[5][6][7]

4-Bromo-8-methylquinoline serves as a critical starting material for the synthesis of novel
bioactive molecules.[4] By employing the cross-coupling reactions described previously,
researchers can systematically modify the quinoline core to optimize its interaction with
biological targets, such as protein kinases or enzymes involved in DNA replication.

For example, the synthesis of 4-aminoquinoline derivatives, accessible from 4-Bromo-8-
methylquinoline, is a well-established strategy for developing anticancer agents. These
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compounds can function as inhibitors of key signaling pathways, such as the PI3K/Akt pathway,
which is often dysregulated in cancer.
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Caption: Drug discovery workflow using the target compound.

Spectroscopic Profile

Characterization of 4-Bromo-8-methylquinoline is routinely performed using standard
spectroscopic techniques. While specific peak lists can vary slightly based on solvent and
instrumentation, the general features are consistent.

e IH NMR: The proton NMR spectrum is expected to show signals for the five aromatic protons
on the quinoline ring system, typically in the range of 7.0-9.0 ppm. A characteristic singlet for
the methyl group (—CHs) will appear in the upfield region, likely around 2.5-2.8 ppm. The
coupling patterns of the aromatic protons provide definitive structural information.

e 13C NMR: The carbon NMR will display ten distinct signals corresponding to the ten carbon
atoms in the molecule.

e Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for
the molecular ion peak [M]+ and [M+2]+ due to the presence of the bromine atom (?°Br and
81Br isotopes in an approximate 1:1 ratio).
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« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H
stretching of the aromatic ring and methyl group, as well as C=C and C=N stretching
vibrations within the heterocyclic core.

Full spectral data, including *H NMR, 13C NMR, IR, and MS, are available for reference in
several chemical databases.[3][9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific,
comprehensive safety data sheet (SDS) for 4-Bromo-8-methylquinoline is not universally
available, data from closely related halogenated quinolines necessitates that it be handled as a
hazardous substance.[10]

Hazard Assessment (Inferred)

Based on analogous compounds, 4-Bromo-8-methylquinoline should be treated as having
the following potential hazards:

Acute Toxicity, Oral: May be harmful or toxic if swallowed.

Skin Corrosion/Irritation: May cause skin irritation.

Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[10]

Acute Aquatic Toxicity: May be toxic to aquatic life.

Recommended Handling Protocol

A self-validating system of protocols must be employed:

e Engineering Controls: All handling of solid material and preparation of solutions must be
conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

o Personal Protective Equipment (PPE):

o Eye Protection: Chemical safety goggles or a face shield are mandatory.
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o Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to
use.

o Body Protection: A standard laboratory coat must be worn.

e Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke
in the laboratory. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers
recommend storage under an inert atmosphere (e.g., Argon or Nitrogen).

Detailed Experimental Protocol: Synthesis

This protocol provides a step-by-step methodology for the synthesis of 4-Bromo-8-
methylquinoline from 8-methylquinolin-4-ol.

Objective: To synthesize 4-Bromo-8-methylquinoline via bromination of 8-methylquinolin-4-ol.

Materials:

8-Methylquinolin-4-ol

e Phosphorus tribromide (PBr3)

e N,N-Dimethylformamide (DMF), anhydrous

e Ice-water mixture

e Sodium hydroxide (NaOH) solution (2 M)

e Round-bottomed flask (100 mL) with magnetic stir bar

e Dropping funnel

« Filtration apparatus (Buchner funnel)

Procedure:
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e Reaction Setup: To a 100 mL round-bottomed flask, add 8-methylquinolin-4-ol (e.g., 500 mg,
3.14 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (20 mL). Stir the mixture at
room temperature until the solid is suspended.

o Reagent Addition: Slowly add phosphorus tribromide (1.2 equiv) dropwise to the stirring
mixture at room temperature using a dropping funnel. Note: The addition may be exothermic.

o Reaction: Stir the reaction mixture continuously for 15 hours at room temperature. Monitor
the reaction progress using Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Quenching: Carefully pour the reaction mixture into a beaker containing an ice-water mixture
(100 mL) with vigorous stirring. This will quench any unreacted PBrs.

o Neutralization & Precipitation: Adjust the pH of the solution to approximately 10 by the slow
addition of a 2 M NaOH solution. The product will precipitate as a solid.

« |solation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

e Washing & Drying: Wash the solid cake with cold water to remove any inorganic salts. Dry
the product under vacuum to yield 4-Bromo-8-methylquinoline as a light yellow solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-8-
methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519169#4-bromo-8-methylquinoline-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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